![molecular formula C7H7FO2 B3043981 2-Fluoro-4-(hydroxymethyl)phenol CAS No. 96740-93-1](/img/structure/B3043981.png)
2-Fluoro-4-(hydroxymethyl)phenol
Overview
Description
2-Fluoro-4-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H7FO2 and a molecular weight of 142.1276832 . It is used in the preparation of fused imidazopyrimidinones that act as Lp-LPA2 inhibitors and also used to synthesize bicyclic inhibitors of acety-CoA carboxylase inhibitors .
Synthesis Analysis
The synthesis of 2-Fluoro-4-(hydroxymethyl)phenol involves the Petasis reaction . This reaction occurs between aldehyde, amine, and boronic acid . The synthesis of a similar compound, 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid, was achieved in 29% yield over seven steps, using nucleophilic aromatic substitutions on 2,4,5-trifluorobenzonitrile as key steps .Molecular Structure Analysis
The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G(d,p) basis set .Physical And Chemical Properties Analysis
2-Fluoro-4-(hydroxymethyl)phenol is a powder with a very light beige/pink color . More detailed physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the retrieved papers.Scientific Research Applications
Synthesis of Biologically Important Alkylaminophenol Compounds
A 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol molecule, which is a biologically important alkylaminophenol compound, can be synthesized using 2-Fluoro-4-(hydroxymethyl)phenol . This compound has potential applications in medical treatments, particularly in cancer treatment .
Nonlinear Optics (NLO) Analysis
The compound can be used in nonlinear optics (NLO) analysis. NLO materials are crucial for the development of photonic devices, including optical switches, optical computers, and high-capacity optical telecommunication systems .
Spectroscopic Studies
2-Fluoro-4-(hydroxymethyl)phenol can be used in spectroscopic studies. The structural analysis of the molecule can be performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry .
Quantum Chemical Calculations
This compound can be used in quantum chemical calculations to investigate its structural properties. These calculations can provide valuable information about the compound’s electronic and structural properties, HOMO and LUMO energies, thermodynamic parameters, vibrational frequencies, electrostatic potential, excitation energies, Mulliken atomic charges, and oscillator strengths .
Antioxidant Properties
Alkylaminophenols, which can be synthesized using 2-Fluoro-4-(hydroxymethyl)phenol, have high antioxidant properties. These properties make them preferred in medical applications .
Drug Active Substance
The compound can potentially be used as a drug active substance. The discovery of new compounds having the antiproliferative action against cancer cells is very important .
Safety and Hazards
The safety data sheet for a similar compound, 4-(Trifluoromethyl)benzaldehyde, indicates that it is a combustible liquid, harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to handle the compound with protective gloves, eye protection, and face protection, and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that this compound is used in the preparation of fused imidazopyrimidinones that act as lp-lpa2 inhibitors . Lp-LPA2 is a receptor involved in various cellular processes, including cell proliferation and survival.
Mode of Action
It is known to participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. In these reactions, a boron compound (like our compound of interest) reacts with a halide compound in the presence of a palladium catalyst .
Biochemical Pathways
The compound is used in the synthesis of fused imidazopyrimidinones . These molecules are known to inhibit Lp-LPA2, a receptor involved in lipid signaling pathways. By inhibiting this receptor, the compound can potentially affect various cellular processes controlled by these pathways.
Result of Action
The molecular and cellular effects of 2-Fluoro-4-(hydroxymethyl)phenol’s action would depend on its specific targets and mode of action. As it is used to synthesize inhibitors of the Lp-LPA2 receptor , it can be inferred that the compound might influence cellular processes controlled by this receptor, such as cell proliferation and survival.
properties
IUPAC Name |
2-fluoro-4-(hydroxymethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJLSXGVBBNQNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401299208 | |
Record name | 3-Fluoro-4-hydroxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401299208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(hydroxymethyl)phenol | |
CAS RN |
96740-93-1 | |
Record name | 3-Fluoro-4-hydroxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96740-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-hydroxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401299208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-4-(hydroxymethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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